Cas no 15706-89-5 (H-Arg-Glu-Oh)

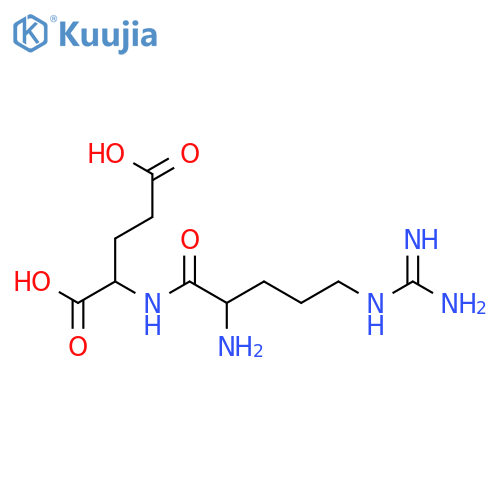

H-Arg-Glu-Oh structure

商品名:H-Arg-Glu-Oh

CAS番号:15706-89-5

MF:C11H21N5O5

メガワット:303.314942121506

MDL:MFCD00037303

CID:140214

PubChem ID:6995004

H-Arg-Glu-Oh 化学的及び物理的性質

名前と識別子

-

- L-Glutamic acid,L-arginyl-

- 2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid

- H-ARG-GLU-OH

- H-ARG-GLU-OH.ACOH

- arginyl glutamic acid

- L-Glutamic acid,N-L-arginyl

- N-L-arginyl-L-glutamic acid

- N-L-Arginyl-L-glutaminsaeure

- SCHEMBL3504541

- Arginine-Glutamate dipeptide

- HY-P4256

- (2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid

- R-E Dipeptide

- (S)-2-((S)-2-amino-5-guanidinopentanamido)pentanedioic acid

- Arginine Glutamate dipeptide

- ARG-GLU

- MFCD00037303

- CS-0653342

- 15706-89-5

- RE dipeptide

- L-arginyl-L-glutamic acid

- L-Arginyl-L-Glutamate

- l -arginyl-l -glutamic acid

- CHEBI:63357

- Arginyl-Glutamic acid

- Q27132609

- H-Arg-Glu-Oh

-

- MDL: MFCD00037303

- インチ: InChI=1S/C11H21N5O5/c12-6(2-1-5-15-11(13)14)9(19)16-7(10(20)21)3-4-8(17)18/h6-7H,1-5,12H2,(H,16,19)(H,17,18)(H,20,21)(H4,13,14,15)/t6-,7-/m0/s1

- InChIKey: HFKJBCPRWWGPEY-BQBZGAKWSA-N

- ほほえんだ: O=C(O)CC[C@@H](C(O)=O)NC([C@@H](N)CCCNC(N)=N)=O

計算された属性

- せいみつぶんしりょう: 303.15400

- どういたいしつりょう: 303.154

- 同位体原子数: 0

- 水素結合ドナー数: 7

- 水素結合受容体数: 10

- 重原子数: 21

- 回転可能化学結合数: 12

- 複雑さ: 408

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -5

- トポロジー分子極性表面積: 194A^2

じっけんとくせい

- 密度みつど: 1.54

- ふってん: °Cat760mmHg

- フラッシュポイント: °C

- 屈折率: 1.625

- PSA: 191.62000

- LogP: 0.29330

H-Arg-Glu-Oh セキュリティ情報

- ちょぞうじょうけん:-15°C

H-Arg-Glu-Oh 税関データ

- 税関コード:2925290090

- 税関データ:

中国税関コード:

2925290090概要:

2925290090他のイミン及びその誘導体及びその塩。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2925290090その他のイミン及びその誘導体、その塩。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

H-Arg-Glu-Oh 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB476561-1g |

H-Arg-Glu-OH; . |

15706-89-5 | 1g |

€717.70 | 2025-02-16 | ||

| abcr | AB476561-1 g |

H-Arg-Glu-OH; . |

15706-89-5 | 1g |

€674.00 | 2023-07-18 | ||

| abcr | AB476561-250 mg |

H-Arg-Glu-OH; . |

15706-89-5 | 250MG |

€257.50 | 2023-07-18 | ||

| TRC | A538570-50mg |

H-Arg-Glu-Oh |

15706-89-5 | 50mg |

$ 775.00 | 2023-04-19 | ||

| abcr | AB476561-250mg |

H-Arg-Glu-OH; . |

15706-89-5 | 250mg |

€272.00 | 2025-02-16 | ||

| Ambeed | A567481-1g |

H-Arg-Glu-OH |

15706-89-5 | 97% | 1g |

$441.0 | 2024-08-03 | |

| TRC | A538570-100mg |

H-Arg-Glu-Oh |

15706-89-5 | 100mg |

$ 1200.00 | 2023-09-09 | ||

| TRC | A538570-10mg |

H-Arg-Glu-Oh |

15706-89-5 | 10mg |

$ 173.00 | 2023-04-19 |

15706-89-5 (H-Arg-Glu-Oh) 関連製品

- 115035-42-2(L-Arginine,L-arginyl-L-seryl-)

- 15483-27-9(H-Arg-Arg-OH acetate salt)

- 56265-06-6(L-Arginine-L-pyroglutamate)

- 143413-47-2(L-Arginine,L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl-)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

推奨される供給者

Amadis Chemical Company Limited

(CAS:15706-89-5)H-Arg-Glu-Oh

清らかである:99%

はかる:1g

価格 ($):397.0